![molecular formula C20H14Cl2N2S B2660517 (E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-80-7](/img/structure/B2660517.png)
(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as DCTA and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of DCTA is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cellular processes. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and may have neuroprotective effects in the brain.
Biochemical and Physiological Effects:
DCTA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been shown to have potential as a treatment for neurodegenerative diseases, due to its ability to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using DCTA in lab experiments is its unique chemical structure, which allows for precise targeting of specific cellular processes. However, one limitation is its potential toxicity, which must be carefully monitored in order to ensure accurate results.
Future Directions
There are many future directions for research on DCTA, including further studies on its mechanism of action, as well as its potential use in drug delivery systems. It may also be useful to explore the potential of DCTA as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the potential advantages and limitations of using DCTA in lab experiments.
In conclusion, (E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a unique chemical compound that has potential for use in a variety of scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Continued research on DCTA may lead to new discoveries and advancements in the fields of medicine and science.
Synthesis Methods
DCTA can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzaldehyde with 2,4-dimethylthiazole-5-carboxaldehyde, followed by the addition of malononitrile and subsequent cyclization. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
DCTA has been studied for its potential use in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have potential as an anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. DCTA has also been studied for its potential use in drug delivery systems, due to its unique chemical properties.
properties
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-12-6-7-16(13(2)8-12)18-11-25-20(24-18)15(10-23)9-14-4-3-5-17(21)19(14)22/h3-9,11H,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJJBCLFJTMHV-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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